4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
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Overview
Description
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives and trifluoromethoxy-substituted compounds:
4-(Trifluoromethoxy)phenyl isocyanate: Used as a synthetic intermediate in the production of pharmaceuticals.
4-(Trifluoromethyl)thiophenol: Known for its use in the synthesis of various organic compounds.
4-(Trifluoromethoxy)phenyl isothiocyanate: Studied for its potential biological activities.
Properties
CAS No. |
666721-05-7 |
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Molecular Formula |
C12H7F3O2S |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)17-10-3-1-8(2-4-10)9-5-11(6-16)18-7-9/h1-7H |
InChI Key |
GZANTOSKESNNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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